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Cat. No.: B581506

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

Benzyl (4-bromo-2-methylphenyl)carbamate is a synthetic organic compound belonging to
the carbamate class. While not associated with a landmark discovery, its availability from
various chemical suppliers indicates its utility as a chemical intermediate in organic synthesis.
[1][2] Carbamates, in general, are recognized for their diverse applications, including as
protecting groups in peptide synthesis and as key structural motifs in pharmaceuticals and
agrochemicals.[3][4] The discovery and synthesis of specific carbamates like this molecule are
often driven by research programs aimed at creating libraries of compounds for screening or as
building blocks for more complex molecular architectures. Its structural features—a bromine
atom and a methyl group on the phenyl ring—offer multiple points for further chemical
modification, making it a versatile precursor for medicinal chemistry and materials science
applications.

Physicochemical and Safety Data

The key guantitative data for Benzyl (4-bromo-2-methylphenyl)carbamate are summarized
below. This information is critical for experimental design, safety assessment, and analytical
characterization.
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Property Value Source
CAS Number 1245563-07-8 [11[2]
Molecular Formula C15H14BrNO2 [1][2]
Molecular Weight 320.181 g/mol [11[2]
Appearance Solid (form may vary) [1]
Storage Temperature 2-8°C, Keep in a dry area [1]

Hazard Identification:

Hazard Statement Description Source
H302 Harmful if swallowed [1]
H315 Causes skin irritation [1]
H319 Causes serious eye irritation [1]
H335 May cause respiratory irritation  [1]

Note: The toxicological properties have not been thoroughly investigated. Standard laboratory
safety precautions, including the use of personal protective equipment, are essential when
handling this compound.[1]

Synthetic Protocols

The synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate is a multi-step process. The
following protocols provide a detailed methodology for the preparation of the key intermediate,
4-bromo-2-methylaniline, and its subsequent conversion to the final product.

Synthesis of 4-bromo-2-methylaniline (Intermediate)

A common and effective method for the synthesis of 4-bromo-2-methylaniline involves the
protection of the amino group of 2-methylaniline (o-toluidine), followed by bromination and
subsequent deprotection. This strategy controls the regioselectivity of the bromination, directing
the bromine atom to the para position relative to the activating amino group.
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Experimental Protocol:

o Step 1: Acetylation of 2-methylaniline

[¢]

In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.

Cool the mixture in an ice bath.

Slowly add acetic anhydride to the cooled solution with continuous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

Pour the reaction mixture into ice-cold water to precipitate the N-(2-
methylphenyl)acetamide product.

Collect the solid product by vacuum filtration, wash with cold water, and dry.

o Step 2: Bromination of N-(2-methylphenyl)acetamide

[¢]

Dissolve the dried N-(2-methylphenyl)acetamide in a suitable solvent such as glacial
acetic acid or a chlorinated solvent.

Slowly add a solution of bromine (Brz2) in the same solvent to the reaction mixture at room
temperature. The amount of bromine should be one molar equivalent.

Stir the reaction mixture until thin-layer chromatography (TLC) indicates the consumption
of the starting material.

Pour the mixture into an aqueous solution of sodium bisulfite to quench any excess
bromine.

The product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate. Collect the solid by
filtration, wash with water, and dry.

o Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide
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o Suspend the N-(4-bromo-2-methylphenyl)acetamide in an aqueous solution of a strong
acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

o Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored
by TLC).[5]

o If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.qg.,
NaOH or ammonium hydroxide) to a pH of 8-10 to precipitate the 4-bromo-2-methylaniline.

[5]
o Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or
magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-
2-methylaniline.[5]

o The product can be further purified by column chromatography or recrystallization if
necessary.

Synthesis of Benzyl (4-bromo-2-
methylphenyl)carbamate (Final Product)

The final step involves the reaction of the synthesized 4-bromo-2-methylaniline with benzyl
chloroformate in the presence of a base. This is a standard procedure for the formation of a
carbamate linkage.

Experimental Protocol:

o Dissolve 4-bromo-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent, such as
dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, in a round-bottom flask.

e Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution to act
as an acid scavenger.

e Cool the mixture to 0°C in an ice bath with constant stirring.
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e Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the reaction mixture,
ensuring the temperature remains low.[6]

 After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to
room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis
shows the completion of the reaction.

o Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a
dilute acid solution (e.g., 1M HCI) to remove the base, followed by a saturated sodium
bicarbonate solution, and finally with brine.

e Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

« Filter the drying agent and concentrate the solvent under reduced pressure to obtain the
crude Benzyl (4-bromo-2-methylphenyl)carbamate.

e The crude product can be purified by flash column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure
product.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process for Benzyl (4-bromo-
2-methylphenyl)carbamate.

N-(2-Methylphenylacetamide N-(4-Bromo-2-methylphenyl)acetamide @41, HCl or NaOH 4-Bromo-2-methylaniline =] Benzyl (4-bromo-2-methylphenyl)carbamate

Click to download full resolution via product page

Caption: Overall synthetic pathway for Benzyl (4-bromo-2-methylphenyl)carbamate.
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Caption: Step-by-step experimental workflow for synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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